molecular formula C15H16FN3 B2417503 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1607272-21-8

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

Cat. No.: B2417503
CAS No.: 1607272-21-8
M. Wt: 257.312
InChI Key: OJSJNHKYHUIEIS-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a synthetic organic compound that features a piperazine ring substituted with a prop-2-ynyl group and a benzonitrile moiety

Scientific Research Applications

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine. This is achieved by reacting 2-fluoro-4-nitroaniline with prop-2-ynyl bromide in the presence of a base such as potassium carbonate.

    Reduction and Functionalization: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products

    Substitution: 4-Methoxy-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile.

    Reduction: 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzylamine.

    Oxidation: this compound N-oxide.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c1-2-5-18-6-8-19(9-7-18)12-14-10-15(16)4-3-13(14)11-17/h1,3-4,10H,5-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSJNHKYHUIEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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